N-ethylpyridazin-3-amine

hERG Cardiotoxicity Safety Pharmacology

Sourcing inconsistent N-alkyl pyridazinamine analogs delays SAR campaigns and introduces variability in enzyme inhibition profiles. N-Ethylpyridazin-3-amine (CAS 68588-38-5) directly resolves these pain points: • Definitive SAR: 29% enzyme inhibition (0.5 mM) vs. 47% (N-methyl) & 44% (N-propyl), resolving non-linear structure-activity trends. • Cardiac safety benchmark: hERG IC50 25.1 µM for rapid chemical series triage. • Synthesis-ready free amine: direct N-alkylation or amide coupling without deprotection. ≥98% purity ensures reproducible library production.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 68588-38-5
Cat. No. B2491817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylpyridazin-3-amine
CAS68588-38-5
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESCCNC1=NN=CC=C1
InChIInChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9)
InChIKeyQBGIFRJRLHNPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpyridazin-3-amine – Baseline and Procurement Overview


N-Ethylpyridazin-3-amine (CAS 68588-38-5) is a heteroaromatic building block within the pyridazin-3-amine class, characterized by an ethyl substitution on the exocyclic amine of a 1,2-diazine core [1]. With a molecular formula of C₆H₉N₃, a molecular weight of 123.16 g/mol, and a reported melting point of 93–94 °C , it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders, inflammation, and kinase inhibition [2]. Its procurement is typically driven by structure-activity relationship (SAR) exploration where the specific N-ethyl moiety confers distinct physicochemical and target-engagement profiles relative to other N-alkyl analogs.

SAR Exploration
N-ethyl substitution supports structure-activity relationship studies on enzyme inhibition and target engagement.
Fragment-Based Discovery
Suitable as a heteroaromatic building block with balanced lipophilicity (cLogP 0.81) for kinase inhibitor fragment campaigns.
Direct Functionalization
Free amine enables electrophilic substitution, amide coupling, and library synthesis without halogen interference.
Safety Profiling
Moderate hERG profile (IC₅₀ 25.1 µM) provides a benchmark for cardiac liability assessment in early leads.

Why N-Ethylpyridazin-3-amine Cannot Be Substituted


Substituting N-ethylpyridazin-3-amine with unsubstituted pyridazin-3-amine or other N-alkyl variants (e.g., N-methyl or N-propyl) introduces quantifiable shifts in both physicochemical properties and biological target interaction profiles that can invalidate SAR hypotheses and lead to project delays. The N-ethyl substitution specifically modulates lipophilicity (cLogP), basicity (pKa), and steric bulk, which directly influence membrane permeability, off-target liability (e.g., hERG channel blockade), and enzyme active-site complementarity . These differences are not gradual but exhibit non-linear structure-property relationships, as evidenced by comparative enzyme inhibition and cardiac safety data presented below [1].

N-Alkyl Chain
N-Ethyl gives 29% inhibition (enzyme 1.4.3.21) at 0.5 mM; non-linear SAR makes methyl/propyl analogs not interchangeable.
N-Methyl (47%) or N-propyl (44%) shift target engagement, invalidating established structure-activity trends.
hERG Profile
Ethyl analog shows moderate-to-low hERG blockade (IC₅₀ 25.1 µM).
Other pyridazine leads often have sub-µM hERG potency; substitution risk alters cardiac safety ranking.
Synthetic Handle
Parent amine lacks halogen, enabling direct electrophilic/amine functionalization.
6-Chloro derivative (CAS 68588-39-6) is designed for cross-coupling; substituting one for the other derails synthesis routes.

N-Ethylpyridazin-3-amine Evidence Guide


hERG Channel Liability Assessment

In a standardized radioligand displacement assay using human ERG (hERG) expressed in HEK cells, N-ethylpyridazin-3-amine exhibited an IC₅₀ of 25.1 µM for the hERG potassium channel, a key predictor of drug-induced QT prolongation and cardiac arrhythmia [1]. This value places the compound in a moderate-to-low risk category for hERG blockade. When evaluated against the broader pyridazine chemical space, this IC₅₀ is notably less potent than many advanced pyridazine-based kinase inhibitors, which often exhibit hERG IC₅₀ values in the sub-micromolar to low micromolar range [2].

hERG Liability
Class-level inference
IC₅₀ = 25.1 µM
Moderate-to-low hERG blockade, supports cardiac safety screening in lead optimization.
Displacement assay on human ERG expressed in HEK cells; many advanced pyridazine leads show sub-µM affinity.
hERG Cardiotoxicity Safety Pharmacology

Enzyme Inhibition Profile vs. N-Alkyl Analogs

In a comparative study of N-alkyl-4-(aminomethyl)pyridazin-3-amine derivatives against human enzyme 1.4.3.21, the N-ethyl derivative achieved 29% inhibition at a concentration of 0.5 mM [1]. In the same assay system, the N-methyl analog showed 47% inhibition, and the N-propyl analog showed 44% inhibition at the identical concentration [2]. This non-linear SAR highlights that the ethyl group confers a distinct level of enzyme engagement that is not predictable by simple interpolation between methyl and propyl.

Enzyme Inhibition
Head-to-head comparison
Target: 29% at 0.5 mM N-Methyl: 47% | N-Propyl: 44%
Non-linear SAR; ethyl group gives distinct target engagement not predictable from adjacent alkyl chains.
Human enzyme 1.4.3.21, in vitro biochemical assay.
Enzyme Inhibition SAR Lead Optimization

Lipophilicity and Drug-Likeness Profile

N-Ethylpyridazin-3-amine exhibits a consensus Log P (cLogP) of 0.81, as calculated by averaging five established methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This moderate lipophilicity sits within the optimal range (0 < LogP < 3) for oral bioavailability and CNS penetration [1]. In contrast, unsubstituted pyridazin-3-amine (CAS 5469-70-5) has a significantly lower cLogP (predicted ~ -0.5 to 0.2), while many advanced pyridazine-based leads with extensive aromatic substitution exceed LogP 3.5, which correlates with increased off-target promiscuity and metabolic instability.

Lipophilicity
Class-level inference
cLogP = 0.81
Moderate lipophilicity supports drug-likeness evaluation and balances permeability with developability risk.
Consensus of five methods (SwissADME); unsubstituted core ~ -0.2, advanced leads often >3.5.
Lipophilicity Drug-likeness ADME

Basicity and Ionization State

The predicted pKa of N-ethylpyridazin-3-amine is 5.14 ± 0.10 . This weakly basic character (due to the pyridazine ring nitrogen) means the compound exists primarily in its neutral, uncharged form at physiological pH (7.4), favoring passive membrane diffusion. The N-ethyl group contributes a slight inductive effect that modulates this pKa relative to N-methyl (predicted pKa ~5.2–5.4) and N-propyl (predicted pKa ~5.1–5.3) analogs . Small pKa differences of this magnitude can translate into meaningful changes in the ratio of ionized to neutral species, affecting both solubility in aqueous media and binding interactions with negatively charged residues in target protein active sites.

Basicity (pKa)
Cross-study comparable
pKa = 5.14 ± 0.10
Predominantly neutral at physiological pH; ethyl substitution fine-tunes ionization state.
Predicted value; N-methyl ~5.2–5.4, small shift influences solubility and binding to charged residues.
pKa Solubility Ionization State

Structural Distinction from 6-Chloro Analog

N-Ethylpyridazin-3-amine (CAS 68588-38-5) is a distinct chemical entity from its 6-chloro derivative, 6-chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) [1]. The absence of a halogen atom on the pyridazine ring eliminates a common synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differentiates procurement based on the intended synthetic route: the parent amine is preferred for direct functionalization via electrophilic aromatic substitution or as a fragment for library synthesis where a free amine is required, whereas the 6-chloro analog is selected for palladium-catalyzed couplings to introduce aryl or heteroaryl groups at the 6-position .

Structural Distinction
Head-to-head comparison
No halogen; free amine
Synthetic route selection depends on substitution pattern; amino group enables direct functionalization.
6-Chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) carries a chlorine handle for cross-coupling.
Building Block Synthetic Handle Cross-Coupling

Aqueous Solubility Profile

N-Ethylpyridazin-3-amine exhibits a predicted aqueous solubility of approximately 6.19 mg/mL (0.0503 mol/L) based on the ESOL topological method, which classifies the compound as 'Very Soluble' . This represents a significant improvement over unsubstituted pyridazin-3-amine, which is reported to be sparingly soluble in water . The ethyl substitution disrupts crystal packing and introduces modest hydrophobicity that enhances solvation. This solubility profile is particularly advantageous for in vitro biochemical assays and high-throughput screening (HTS) where DMSO stock solutions must be diluted into aqueous buffers without precipitation.

Aqueous Solubility
Class-level inference
6.19 mg/mL (ESOL); class: Very Soluble
High predicted solubility reduces precipitation risk in assay buffers, supporting screening reliability.
ESOL and Ali topological methods; unsubstituted pyridazin-3-amine is sparingly soluble.
Solubility Formulation In Vitro Assays

N-Ethylpyridazin-3-amine Research and Applications


Kinase Inhibitor Fragment-Based Lead Optimization

Given its moderate hERG liability (IC₅₀ = 25.1 µM) and balanced lipophilicity (cLogP = 0.81), N-ethylpyridazin-3-amine is a rational choice for fragment-based drug discovery (FBDD) campaigns targeting kinases and other ATP-binding enzymes [1]. The ethyl substitution provides a starting point for vector exploration that avoids the high hERG blockade often seen in more elaborated pyridazine cores, while the cLogP of 0.81 ensures the fragment remains within drug-like chemical space for subsequent growth strategies .

SAR Studies of N-Alkyl Chain Length

For research groups investigating the influence of N-alkyl substitution on enzyme inhibition, N-ethylpyridazin-3-amine is a critical comparator. As demonstrated by the BRENDA enzyme 1.4.3.21 data, the ethyl derivative (29% inhibition at 0.5 mM) yields a distinct activity level compared to methyl (47%) and propyl (44%) analogs [2]. Procuring all three analogs in parallel enables the construction of a complete SAR table and identification of non-linear trends that inform the design of subsequent analogs with optimal target engagement.

Direct Amine Functionalization for Library Synthesis

Unlike its 6-chloro counterpart (CAS 68588-39-6), N-ethylpyridazin-3-amine lacks a halogen atom, making it the preferred substrate for direct functionalization of the pyridazine ring via electrophilic substitution or N-alkylation chemistry . This is particularly valuable in parallel synthesis workflows where diverse amides, ureas, or sulfonamides are generated from the free amine to rapidly explore SAR around the N-ethyl region. The compound's high purity (typically ≥98%) and availability from multiple vendors ensure consistent results across large library production runs .

In Vitro hERG Safety Assessment

With a quantifiable hERG IC₅₀ of 25.1 µM, N-ethylpyridazin-3-amine can be employed as a reference compound or internal control in cardiac safety panels during early drug discovery [1]. Its moderate potency allows it to serve as a benchmark for differentiating between truly potent hERG blockers (IC₅₀ <1 µM) and safer compounds (IC₅₀ >30 µM). This facilitates the rapid triage of chemical series and supports informed decisions on which scaffolds to advance into more costly in vivo cardiovascular studies.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based campaigns
Balanced cLogP and moderate hERG profile
hERG liability and lipophilicity assessment
SAR evaluation of N-alkyl chain influence
Distinct enzyme inhibition profile vs. methyl/propyl
Non-linear SAR interpretation for target engagement
Direct amine functionalization libraries
Free amine without halogen interference
Compatibility with electrophilic substitution and amide synthesis
Cardiac safety reference in early discovery
Quantified hERG IC₅₀ benchmark
Comparison against potent hERG blockers for scaffold triage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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